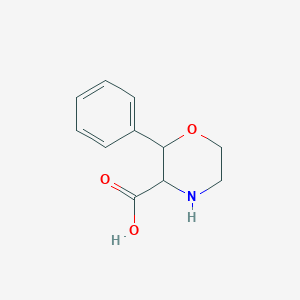
2-Phenyl-morpholine-3-carboxylic acid
Übersicht
Beschreibung
2-Phenyl-morpholine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The compound is a white solid in its physical form .
Synthesis Analysis
The synthesis of 2-Phenyl-morpholine-3-carboxylic acid and similar compounds often involves the use of natural amino acids like S-proline and S-pyroglutamic acid . The new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to the side .Molecular Structure Analysis
The InChI code for 2-Phenyl-morpholine-3-carboxylic acid is 1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) . The compound contains a morpholine ring attached to a phenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
2-Phenyl-morpholine-3-carboxylic acid is a white solid . The compound’s IUPAC name is 2-phenyl-3-morpholinecarboxylic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Phenyl-morpholine-3-carboxylic acid has been utilized in various synthetic pathways and chemical studies. For instance, a study by Sladojevich, Trabocchi, and Guarna (2007) demonstrates the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid through a practical route, highlighting its application in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Application in Biological Studies
The compound has found application in biological studies as well. For instance, Bodke and Sangapure (2003) investigated the reaction of ethyl 3-amino-2-ben?ofiiran carboxylate with phenyl isocyanate, leading to compounds including morpholino derivatives, which were then screened for antibacterial and antifungal activities (Bodke & Sangapure, 2003).
Pharmaceutical Research
In pharmaceutical research, the compound has been studied for its potential in creating HIV-1 protease inhibitors. A study by Balani et al. (1995) reported the metabolism of a compound (L-689,502), which is a potent inhibitor of HIV-1 protease, into several metabolites including derivatives of morpholin-2-one (Balani et al., 1995).
Antitumor Activity
Research by Lu et al. (2020) focused on an indazole derivative, incorporating morpholine, for its potential antitumor properties. The study included the design, synthesis, and analysis of its crystal structure and biological activity against various cancer cell lines (Lu et al., 2020).
Coordination Compounds and Crystal Engineering
The compound has been used in the field of coordination chemistry and crystal engineering. A study by Gu et al. (2017) utilized a related carboxylic acid as a building block for designing diverse coordination polymers, demonstrating the versatility of such compounds in crystal engineering (Gu et al., 2017).
Safety And Hazards
The safety data sheet for 2-Phenyl-morpholine-3-carboxylic acid indicates that it is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may cause respiratory irritation and is suspected of damaging fertility or the unborn child. It is toxic in contact with skin or if inhaled .
Eigenschaften
IUPAC Name |
2-phenylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZQEQSEKNUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



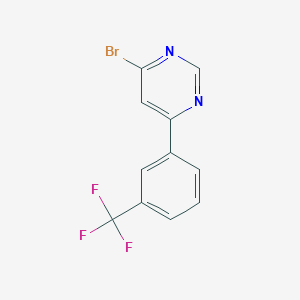
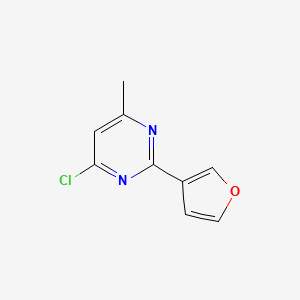
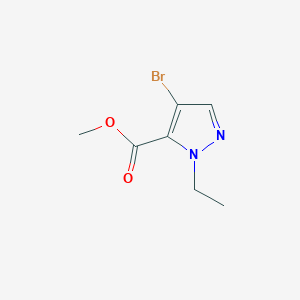
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)
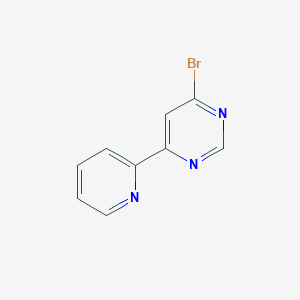
![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)
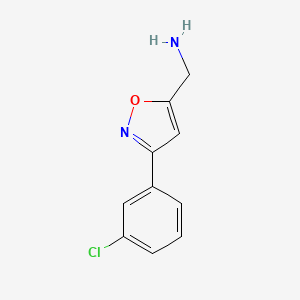
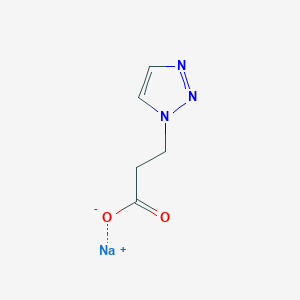
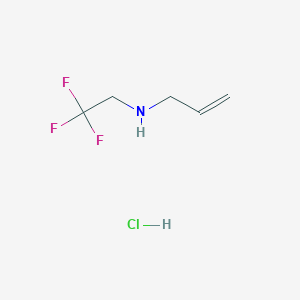
![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)
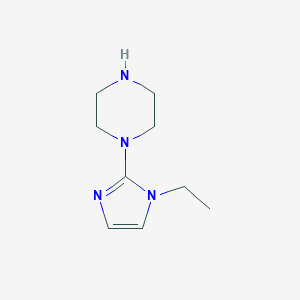
![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)